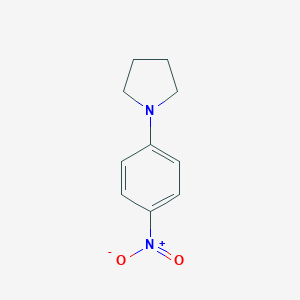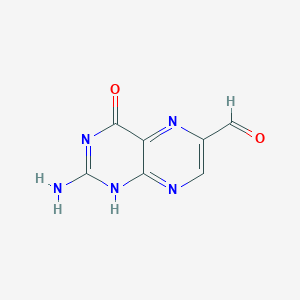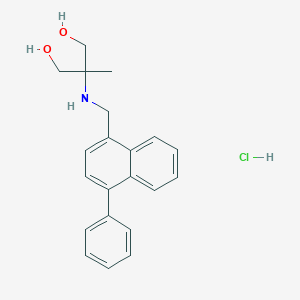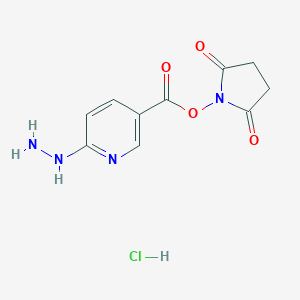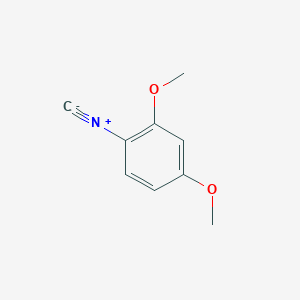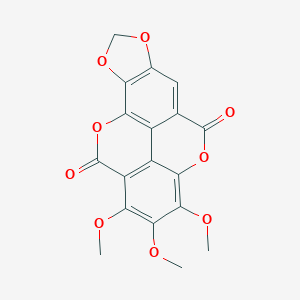
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-diona, 1,2,3-trimetoxi-
Descripción general
Descripción
(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- is a natural product found in Camptotheca acuminata with data available.
Aplicaciones Científicas De Investigación
Actividad Anti-Leucémica
1,2,3-Tri-O-methyl-7,8-metileneflavellagic acid, un derivado del ácido elágico de Agrostistachys hookeri, se ha encontrado que exhibe actividad contra células de leucemia linfocítica P-388 cultivadas . Esto sugiere aplicaciones potenciales en el desarrollo de tratamientos anti-leucémicos.
Papel Potencial en el Descubrimiento de Fármacos
La estructura única y la actividad biológica del compuesto sugieren que podría desempeñar un papel en el descubrimiento de fármacos . Muchos compuestos medicinales prominentes que tienen un núcleo similar están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamide, el antibiótico cefalosporínico de amplio espectro cefatrizina, el fármaco anticancerígeno carboxyamidotriazol y el antibiótico β-lactámico tazobactam .
Síntesis Orgánica
Los 1,2,3-triazoles, que comparten una estructura similar con nuestro compuesto de interés, son importantes en la síntesis orgánica . Tienen alta estabilidad química y un fuerte momento dipolar, lo que los hace útiles en varias reacciones químicas .
Química Supramolecular
Los 1,2,3-triazoles también se utilizan en química supramolecular debido a su capacidad de enlace de hidrógeno . Dada la similitud estructural, el ácido 1,2,3-Tri-O-metil-7,8-metileneflavellagic también podría encontrar aplicaciones en este campo.
Biología Química
En biología química, los 1,2,3-triazoles se utilizan para la bioconjugación y la imagen fluorescente . El ácido 1,2,3-Tri-O-metil-7,8-metileneflavellagic, debido a su estructura similar, podría usarse potencialmente en aplicaciones similares.
Mecanismo De Acción
Target of Action
The primary target of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is P-388 lymphocytic leukemia cells . These cells are a type of cancer cell that originates from lymphocytes, a kind of white blood cell. The compound exhibits activity against these cells, indicating its potential as an anti-cancer agent .
Mode of Action
It is known that the compound exhibits activity against these cells . This suggests that it may interact with these cells in a way that inhibits their growth or induces their death.
Biochemical Pathways
Given its activity against p-388 lymphocytic leukemia cells , it is likely that it impacts pathways related to cell growth and survival.
Result of Action
The result of the action of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is the inhibition of P-388 lymphocytic leukemia cells . This suggests that the compound may have anti-cancer properties, specifically against this type of leukemia.
Propiedades
IUPAC Name |
12,13,14-trimethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11,13,15(19)-hexaene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O9/c1-21-12-10-9-8-6(17(19)26-14(9)16(23-3)15(12)22-2)4-7-11(25-5-24-7)13(8)27-18(10)20/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLURXJDJDJYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C1C(=O)OC4=C3C(=CC5=C4OCO5)C(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219319 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69251-99-6 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069251996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




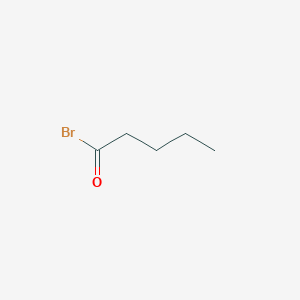
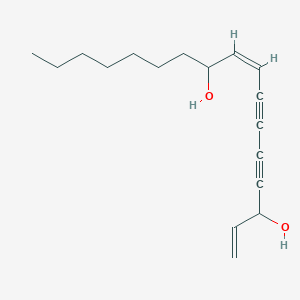
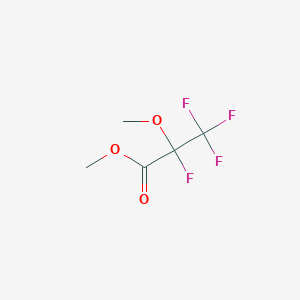
![[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate](/img/structure/B158395.png)

